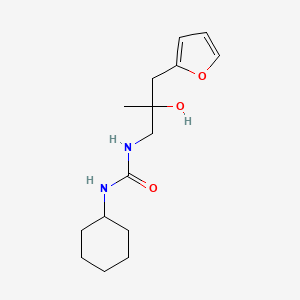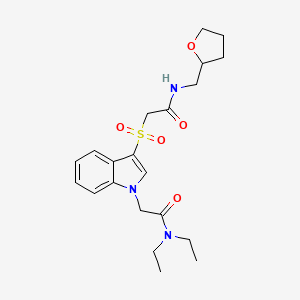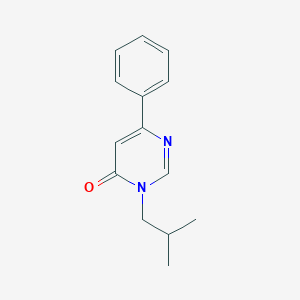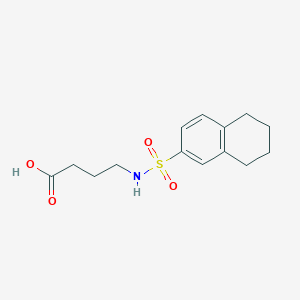
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene ring system and a sulfonamido group attached to a butanoic acid chain. It is primarily used in research and industrial applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalene.
Sulfonation: The tetrahydronaphthalene is then sulfonated using sulfuric acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid group is converted to a sulfonamide by reacting with an appropriate amine.
Butanoic Acid Chain Introduction: Finally, the butanoic acid chain is introduced through a coupling reaction, typically using a reagent like butanoyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the sulfonamido group.
Aplicaciones Científicas De Investigación
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid: This compound lacks the butanoic acid chain and is primarily used in different chemical reactions.
5,6,7,8-Tetrahydronaphthalene-2-amine: This compound has an amine group instead of a sulfonamido group and exhibits different chemical reactivity and applications.
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamido group and is used in different synthetic applications.
Propiedades
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,15H,1-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIMCXWRUBWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
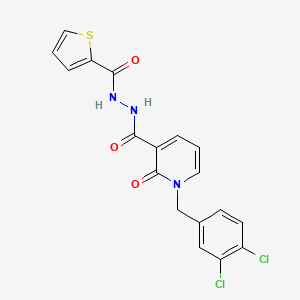
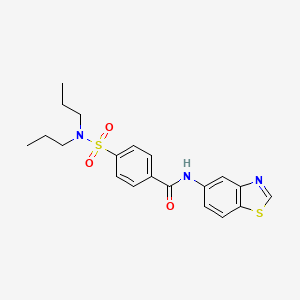
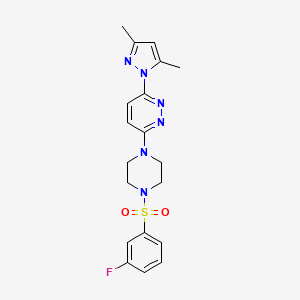
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)

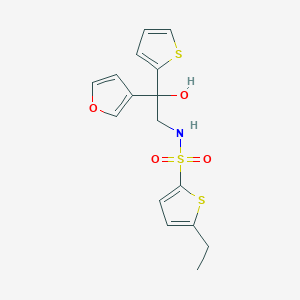
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)
![2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione](/img/structure/B2465989.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)
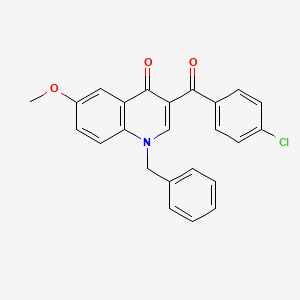
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,2-diethoxyethyl)piperidine-3-carboxamide](/img/structure/B2465997.png)
